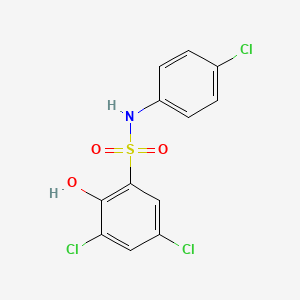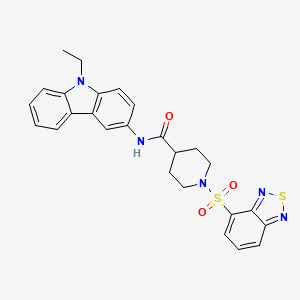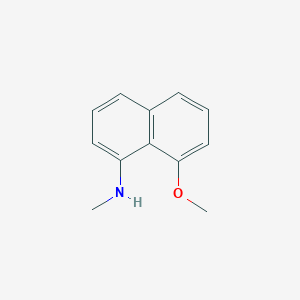
5-(Cyclohexylmethoxy)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylmethoxy)-2-methylpyridine, also known as Cmpd-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes. In
Mécanisme D'action
5-(Cyclohexylmethoxy)-2-methylpyridine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
5-(Cyclohexylmethoxy)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has also been shown to have effects on learning and memory, attention, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Cyclohexylmethoxy)-2-methylpyridine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 5-(Cyclohexylmethoxy)-2-methylpyridine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several potential future directions for research on 5-(Cyclohexylmethoxy)-2-methylpyridine. One area of interest is the development of new compounds based on 5-(Cyclohexylmethoxy)-2-methylpyridine that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Finally, there is also potential for the use of 5-(Cyclohexylmethoxy)-2-methylpyridine in the development of new treatments for neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion
In conclusion, 5-(Cyclohexylmethoxy)-2-methylpyridine, or 5-(Cyclohexylmethoxy)-2-methylpyridine, is a valuable tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Its high potency and selectivity make it a valuable tool for scientific research, particularly in the field of neuroscience. While there are some limitations to its use, there are also many potential future directions for research on this compound, which could lead to the development of new treatments for neurological disorders and other conditions.
Méthodes De Synthèse
The synthesis of 5-(Cyclohexylmethoxy)-2-methylpyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methylpyridine, which is reacted with cyclohexylmethyl chloride to form the intermediate product 2-methyl-5-(cyclohexylmethyl)pyridine. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, 5-(Cyclohexylmethoxy)-2-methylpyridine.
Applications De Recherche Scientifique
5-(Cyclohexylmethoxy)-2-methylpyridine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, attention, and pain perception. 5-(Cyclohexylmethoxy)-2-methylpyridine has also been shown to have potential applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
5-(cyclohexylmethoxy)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYGDJHGWYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethoxy)-2-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)

![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)
![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)